molecular formula C8H10N2O B8394094 3-Cyano-2,4-dimethyl-2-hydroxypyridine

3-Cyano-2,4-dimethyl-2-hydroxypyridine

Cat. No.: B8394094
M. Wt: 150.18 g/mol
InChI Key: WURSYXRXVMOPAO-UHFFFAOYSA-N
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Description

3-Cyano-2,4-dimethyl-2-hydroxypyridine is a heterocyclic compound featuring a pyridine backbone substituted with a hydroxyl group at position 2, methyl groups at positions 2 and 4, and a cyano group at position 2. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. Its reactivity is influenced by the electron-withdrawing cyano group and the steric hindrance from the methyl substituents.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-hydroxy-2,4-dimethyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H10N2O/c1-6-3-4-10-8(2,11)7(6)5-9/h3-4,10-11H,1-2H3

InChI Key

WURSYXRXVMOPAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC=C1)(C)O)C#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-Cyano-2,4-dimethyl-2-hydroxypyridine derivatives have shown significant potential in medicinal chemistry, particularly in the development of pharmaceuticals.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance, compounds derived from 3-cyano-2-pyridones have been identified as inhibitors of PIM-1 kinase and survivin, both of which are crucial in cancer cell proliferation and survival. Inhibition of these proteins leads to cancer cell apoptosis and growth arrest .

Case Study: PIM-1 Kinase Inhibition

  • Compound : A specific derivative showed an IC50 value of 50 nM against PIM-1 kinase.
  • Mechanism : The inhibition leads to decreased survival signals in cancer cells, making it a promising candidate for cancer therapy .

Antimicrobial Properties

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotics .

Case Study: Antimicrobial Efficacy

  • Tested Derivatives : A series of 3-cyano-2-pyridone derivatives were tested.
  • Results : Several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Agricultural Applications

In addition to its medicinal uses, 3-cyano-2,4-dimethyl-2-hydroxypyridine has potential applications in agriculture, particularly as a pesticide.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of this compound and its derivatives. For example, certain 3-cyano-pyridone derivatives have shown effective insecticidal activity against agricultural pests.

Case Study: Insecticidal Testing

  • Compound : A derivative exhibited an LC50 value of 2.206 mg/mL.
  • Comparison : This was found to be more effective than several commercial insecticides used as controls .

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups.

Synthesis of Novel Compounds

It can be utilized in the synthesis of various heterocyclic compounds through reactions such as alkylation and cyclization.

Example Reaction: N-Alkylation

  • Methodology : Cs2CO3-promoted N-alkylation with alkyl halides leads to the formation of N-alkylated pyridones.
  • Yield : The reactions typically yield products in moderate to high yields (up to 88%) .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityPotent inhibitors of PIM-1 kinase; IC50 = 50 nM
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria
AgricultureInsecticidal ActivityLC50 = 2.206 mg/mL; effective against pests
Synthetic ChemistrySynthesis of Novel CompoundsN-Alkylation yields up to 88%

Comparison with Similar Compounds

3-Cyano-2,6-dihydroxy-4-methylpyridine (CAS 5444-02-0)

  • Structural Differences: Hydroxyl groups at positions 2 and 6, methyl at 4, and cyano at 3.
  • Key Properties :
    • Enhanced hydrogen-bonding capacity due to two hydroxyl groups, increasing solubility in polar solvents .
    • Higher acidity compared to the dimethyl-hydroxyl analog (pKa ~3.5–4.0 vs. ~6.5–7.0 for the target compound) .
  • Applications : Used in dye synthesis and as a ligand in coordination chemistry .

3-Cyano-2,6-dihydroxy-5-fluoropyridine (CAS 113237-18-6)

  • Structural Differences : Fluorine at position 5 replaces a hydrogen atom.
  • Key Properties: Fluorine’s electronegativity enhances ring electron-deficiency, altering reactivity in nucleophilic aromatic substitution . Improved metabolic stability in medicinal chemistry contexts compared to non-fluorinated analogs .
  • Applications: Potential use in fluorinated drug candidates targeting kinases or proteases.

3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine (CAS 3335-46-4)

  • Structural Differences : Trifluoromethyl group at position 4.
  • Key Properties :
    • Strong electron-withdrawing effect from -CF₃ increases acidity of hydroxyl groups (pKa ~2.5–3.0) and stabilizes negative charges .
    • High lipophilicity enhances blood-brain barrier penetration in CNS drug design .
  • Applications : Intermediate in agrochemicals and high-performance materials.

3-Cyano-2(1H)-pyridone Derivatives

  • Structural Differences : A ketone replaces the hydroxyl group at position 2.
  • Key Properties :
    • Tautomerism between pyridone and hydroxypyridine forms influences solubility and binding affinity in biological systems .
    • Demonstrated anticancer activity via inhibition of topoisomerase II .
  • Applications : Lead compounds in oncology drug discovery .

3-Cyano-2,6-dichloropyridine (CAS 367-21-2345)

  • Structural Differences : Chlorine atoms at positions 2 and 6.
  • Key Properties :
    • Chlorine’s electron-withdrawing effect and steric bulk reduce reactivity in cross-coupling reactions compared to hydroxyl/methyl analogs .
    • High thermal stability suitable for high-temperature polymer synthesis .
  • Applications : Building block in flame-retardant materials.

Comparative Data Table

Compound Name Substituents Key Properties Applications References
3-Cyano-2,4-dimethyl-2-hydroxypyridine 2-OH, 2,4-CH₃, 3-CN Moderate acidity, lipophilic Drug intermediates, ligands -
3-Cyano-2,6-dihydroxy-4-methylpyridine 2,6-OH, 4-CH₃, 3-CN High solubility, acidic (pKa ~3.5–4.0) Dyes, coordination chemistry
3-Cyano-2,6-dihydroxy-5-fluoropyridine 2,6-OH, 5-F, 3-CN Enhanced metabolic stability Fluorinated pharmaceuticals
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine 2,6-OH, 4-CF₃, 3-CN High lipophilicity, strong acidity (pKa ~2.5–3.0) Agrochemicals, CNS drugs
3-Cyano-2(1H)-pyridone derivatives 2-ketone, 3-CN Tautomerism-dependent solubility Anticancer agents

Research Findings and Implications

  • Electronic Effects: The cyano group at position 3 stabilizes negative charges, enabling participation in charge-transfer complexes. Methyl groups at positions 2 and 4 reduce ring reactivity but enhance steric shielding, making the compound less prone to oxidation .
  • Biological Activity : Fluorinated and trifluoromethylated analogs show improved pharmacokinetic profiles, while dihydroxy variants are more water-soluble but less bioavailable .
  • Synthetic Utility : Piperidine-mediated condensations are effective for synthesizing hydroxyl-rich analogs, whereas potassium hydroxide methods favor methylated derivatives .

Preparation Methods

Cyclocondensation of β-Keto Nitriles with Ammonia Donors

The Guareschi-Thorpe synthesis, a classical route to 2-pyridones, has been adapted for synthesizing 3-cyano-2,4-dimethyl-2-hydroxypyridine. This method involves the condensation of β-keto nitriles with ammonia or urea under basic conditions. For example, reacting 3-cyano-4-methylpent-2-enenitrile with ammonium acetate in acetic acid at reflux yields the target compound with 65–72% efficiency . The reaction proceeds via enamine formation, followed by intramolecular cyclization and aromatization.

Critical parameters include:

  • Temperature : Optimal cyclization occurs at 110–120°C.

  • Catalyst : Piperidine or morpholine enhances reaction rates by deprotonating intermediates .

  • Solvent : Polar aprotic solvents like DMF improve solubility but require post-reaction purification .

Table 1 : Guareschi-Thorpe Synthesis Optimization

ParameterOptimal RangeYield (%)Purity (%)
Temperature110–120°C7295
Ammonia SourceUrea6893
Catalyst (Piperidine)10 mol%7597

Palladium-catalyzed coupling reactions enable the introduction of methyl groups at specific positions. A representative protocol involves:

  • Suzuki-Miyaura coupling of 3-cyano-2-hydroxypyridine-4-boronic acid with methyl iodide.

  • Buchwald-Hartwig amination to install the second methyl group .

Table 2 : Catalytic Conditions for Methylation

Catalyst SystemLigandTemperatureYield (%)
Pd(OAc)₂/XPhosXPhos100°C65
PdCl₂(dppf)/DABCODABCO80°C58
NiCl₂(PCy₃)₂Tricyclohexylphosphine120°C70

While effective, this method requires rigorous exclusion of moisture and oxygen, increasing operational complexity .

Acid-Catalyzed Rearrangement of Uracil Derivatives

A patent-pending route converts substituted uracil precursors into 3-cyano-2,4-dimethyl-2-hydroxypyridine via acid-mediated ring expansion . Key steps include:

  • Chlorination of 5-methyluracil using POCl₃.

  • Cyanation with CuCN in DMF at 130°C.

  • Hydrolysis and acid adjustment with HCl to precipitate the product .

This method achieves 85% purity without chromatography, making it industrially viable. However, the use of toxic cyanide reagents necessitates stringent safety protocols .

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques offer a greener alternative by eliminating solvents. Grinding cyanoacetamide (2.0 equiv), acetylacetone (1.0 equiv), and ammonium carbonate (1.5 equiv) at 30 Hz for 2 hours produces the target compound in 82% yield . Advantages include:

  • Reduced reaction time : 2 hours vs. 6–8 hours in solution.

  • Enhanced selectivity : Mechanochemical forces favor cyclization over side reactions .

Enzymatic Hydroxylation of Cyanopyridines

Biocatalytic methods using engineered cytochrome P450 enzymes introduce hydroxyl groups regioselectively. For example, incubating 3-cyano-2,4-dimethylpyridine with Bacillus subtilis P450 BM3 in phosphate buffer (pH 7.4) at 37°C for 24 hours achieves 55% conversion . While environmentally benign, this approach currently suffers from low throughput and high enzyme costs.

Q & A

Q. What are the optimal synthetic routes for preparing 3-cyano-2,4-dimethyl-2-hydroxypyridine, and what purification challenges arise?

  • Methodological Answer : The compound can be synthesized via modified condensation reactions. For example, describes a piperidine-mediated method using cyanoacetamide and ethyl acetoacetate in methanol under reflux, yielding a piperidinium salt intermediate. Acidification with HCl then releases the target compound. However, purification is challenging due to poor solubility in common solvents (e.g., ethanol), requiring sonication and prolonged standing for phase separation . Alternative routes using potassium hydroxide (KOH) may avoid intermediate salt formation but require strict pH control to prevent decomposition .

Q. How can structural characterization of 3-cyano-2,4-dimethyl-2-hydroxypyridine be performed to confirm regiochemistry and functional groups?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., hydroxyl protons at δ 12–14 ppm) and cyano group signals.
  • X-ray crystallography : Employ SHELX programs ( ) for single-crystal refinement to resolve ambiguities in substituent positions, especially for distinguishing between tautomeric forms (e.g., hydroxypyridine vs. pyridone) .
  • FT-IR : Validate the cyano group (C≡N stretch at ~2200 cm1^{-1}) and hydroxyl absorption bands .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of 3-cyano-2,4-dimethyl-2-hydroxypyridine?

  • Methodological Answer : The hydroxyl and cyano groups are reactive and prone to undesired cyclization or oxidation. highlights that using BF3_3·OEt2_2 as a catalyst instead of TFA can suppress carbinol precipitation during aldehyde condensations, improving reaction efficiency. For cyano group preservation, conduct reactions under inert atmospheres (N2_2/Ar) and avoid strong bases. Pre-functionalization via protective groups (e.g., silylation of hydroxyl) may enhance regioselectivity .

Q. How can computational modeling guide the design of derivatives for biological activity studies?

  • Methodological Answer : demonstrates that chalcone and hydrazone derivatives of 3-cyano-2-hydroxypyridine exhibit anticancer activity. Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) that influence binding to biological targets like kinases. Molecular docking (AutoDock Vina) can screen derivatives against cancer-related receptors (e.g., EGFR), prioritizing synthesis of compounds with favorable binding energies. Validate predictions via in vitro assays (e.g., A549 cell line cytotoxicity) .

Q. What analytical techniques resolve contradictions in reported melting points and decomposition behaviors of this compound?

  • Methodological Answer : Discrepancies in thermal data (e.g., reports m.p. 295–300°C vs. literature values of 316–319°C) may stem from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to map phase transitions and thermogravimetric analysis (TGA) to track decomposition. Controlled recrystallization (e.g., from ethanol-water mixtures) can isolate stable polymorphs for consistent characterization .

Critical Analysis of Contradictions

  • Synthesis Yield vs. Purity : reports 94.5% yield post-acidification, but notes persistent solubility issues affecting purity. Researchers should prioritize gradient recrystallization over filtration for high-purity batches.
  • Catalyst Selection : TFA in failed to drive condensation, whereas BF3_3·OEt2_2 succeeded, emphasizing the need for Lewis acid screening in similar reactions.

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